molecular formula C20H16ClN5O3 B283040 Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

Cat. No. B283040
M. Wt: 409.8 g/mol
InChI Key: MFBIPNZFNWQKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is a chemical compound that belongs to the class of triazolotriazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.

Mechanism of Action

The mechanism of action of Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including topoisomerase II and DNA polymerase. This leads to the disruption of DNA replication and ultimately results in cell death.
Biochemical and Physiological Effects:
Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial strains, and reduce inflammation in animal models. Additionally, it has been found to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in lab experiments is its high potency and selectivity. It has been shown to have significant activity at low concentrations, making it a useful tool for studying biological processes. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action and to identify potential targets for drug development. Finally, there is a need for more in-depth studies on the toxicity and pharmacokinetics of this compound to determine its potential for clinical use.

Synthesis Methods

The synthesis of Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves the reaction of 6-benzyl-1-(4-chlorophenyl)-5-hydrazinyl-1,2,4-triazin-3(2H)-one with ethyl chloroformate in the presence of triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. The yield of the compound is typically around 50-60%.

Scientific Research Applications

Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C20H16ClN5O3

Molecular Weight

409.8 g/mol

IUPAC Name

ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C20H16ClN5O3/c1-2-29-19(28)17-24-26(15-10-8-14(21)9-11-15)20-23-22-16(18(27)25(17)20)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

MFBIPNZFNWQKRC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NN=C(C(=O)N12)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)C1=NN(C2=NN=C(C(=O)N12)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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